N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine
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Overview
Description
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C9H13N3O3 It is characterized by the presence of a nitropyridine ring attached to an ethanamine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine typically involves the reaction of 6-nitropyridin-3-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: N,N-Dimethyl-2-((6-aminopyridin-3-yl)oxy)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitropyridin-3-ol and N,N-dimethylethanolamine.
Scientific Research Applications
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- N,N-Dimethyl-4-nitropyridin-2-amine
- N,N-Dimethyl-2-nitropyridin-3-amine
Uniqueness
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine is unique due to its specific structural features, such as the ether linkage and the position of the nitro group on the pyridine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-nitropyridin-3-yl)oxyethanamine |
InChI |
InChI=1S/C9H13N3O3/c1-11(2)5-6-15-8-3-4-9(10-7-8)12(13)14/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
IEGMEDVUGXKOOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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